

# Spectroscopic characterization of 3-isopropyl-1H-indole

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## Compound of Interest

Compound Name: 3-isopropyl-1H-indole

CAS No.: 16886-00-3

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An In-depth Technical Guide to the Spectroscopic Characterization of **3-isopropyl-1H-indole**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science. A precise and comprehensive structural elucidation of its derivatives is paramount for ensuring efficacy, safety, and reproducibility in research and development. This guide provides a detailed, multi-technique spectroscopic analysis of **3-isopropyl-1H-indole** (C<sub>11</sub>H<sub>13</sub>N, MW: 159.23 g/mol )<sup>[1]</sup>. By integrating data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a holistic and self-validating approach to its characterization. This document moves beyond mere data presentation, delving into the causality behind experimental choices and the logic of spectral interpretation, reflecting the best practices of a senior application scientist.

## The Analytical Imperative: Why a Multi-Technique Approach?

Characterizing a molecule like **3-isopropyl-1H-indole** requires more than a single data point; it demands a confluence of evidence. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle.

- NMR Spectroscopy reveals the carbon-hydrogen framework and the precise connectivity of atoms.
- Mass Spectrometry provides the exact molecular weight and offers clues to the molecule's stability and substructures through fragmentation analysis.
- Infrared Spectroscopy acts as a functional group fingerprint, confirming the presence of key bonds like N-H and C-H.
- UV-Visible Spectroscopy probes the electronic structure of the indole chromophore.

Together, these methods provide a rigorous and unambiguous confirmation of the molecule's identity, purity, and structure.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for elucidating the specific arrangement of atoms in an organic molecule. For **3-isopropyl-1H-indole**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential.

### Expertise in Action: Causality in NMR

The choice of solvent and internal standard is critical. Deuterated chloroform ( $\text{CDCl}_3$ ) is often a good first choice for its solubilizing power and relatively clean spectral window. However, the acidic N-H proton of the indole may exchange with trace water or exhibit broad signals. Dimethyl sulfoxide- $d_6$  ( $\text{DMSO}-d_6$ ) can be an excellent alternative, as it often sharpens N-H signals through hydrogen bonding. Tetramethylsilane (TMS) is the universally accepted internal standard ( $\delta$  0.00 ppm) for its chemical inertness and sharp, single resonance outside the typical range for organic molecules.

## $^1\text{H}$ NMR Spectroscopy: The Proton Environment

The  $^1\text{H}$  NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons.

Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Rationale
H-1 (N-H)	~ 8.0	broad singlet	1H	-	<b>Acidic proton, often broad. Position is concentration and solvent dependent.</b>
H-4, H-7	~ 7.6 - 7.8	multiplet	2H	~ 8.0	Aromatic protons ortho to the fused ring junction, typically downfield.
H-5, H-6	~ 7.1 - 7.3	multiplet	2H	~ 7.5	Aromatic protons on the benzene ring.
H-2	~ 7.0	singlet (or narrow doublet)	1H	-	Proton at C-2 of the indole ring, adjacent to the nitrogen.
Isopropyl CH	~ 3.1	septet	1H	~ 7.0	Methine proton coupled to six equivalent methyl protons ( $n+1 = 7$ ).

| Isopropyl CH<sub>3</sub> | ~ 1.4 | doublet | 6H | ~ 7.0 | Six equivalent methyl protons coupled to the single methine proton (n+1 = 2). |

## <sup>13</sup>C NMR Spectroscopy: The Carbon Backbone

The <sup>13</sup>C NMR spectrum reveals all unique carbon atoms in the molecule.

Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

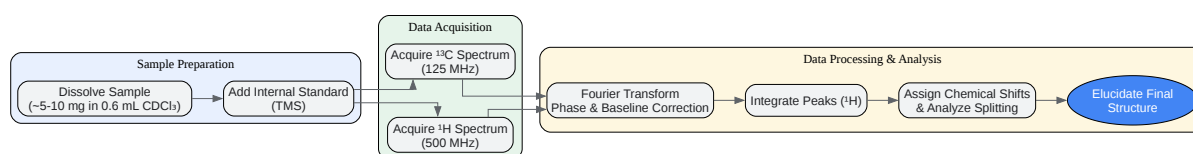
Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Rationale
C-7a	~ 136	Quaternary carbon at the benzene-pyrrole fusion. <a href="#">[2]</a>
C-3a	~ 128	Quaternary carbon at the benzene-pyrrole fusion.
C-4	~ 122	Aromatic CH carbon.
C-2	~ 121	C-2 of the indole ring, typically shielded relative to other aromatic carbons. <a href="#">[3]</a>
C-5	~ 120	Aromatic CH carbon.
C-6	~ 119	Aromatic CH carbon.
C-3	~ 118	Quaternary carbon bearing the isopropyl group.
C-7	~ 111	Aromatic CH carbon shielded by the nitrogen atom's influence.
Isopropyl CH	~ 27	Aliphatic methine carbon.

| Isopropyl CH<sub>3</sub> | ~ 23 | Aliphatic methyl carbons. |

## Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **3-isopropyl-1H-indole** in ~0.6 mL of deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.
- Standard Addition: Add a small drop of tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- <sup>1</sup>H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for a good signal-to-noise ratio.
- <sup>13</sup>C Acquisition: Acquire the proton-decoupled carbon spectrum. Due to the lower natural abundance of <sup>13</sup>C, more scans (~128 or more) and a longer relaxation delay may be necessary.

## Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR-based structural elucidation.

# Mass Spectrometry (MS): The Molecular Weight and Fragmentation

MS is indispensable for determining the molecular weight of a compound with high accuracy and for gaining structural insights from its fragmentation patterns.

## Expertise in Action: Ionization Method

Electron Ionization (EI) is a robust and common technique that provides a "hard" ionization, leading to extensive fragmentation. This is highly valuable for structural analysis as the fragmentation pattern serves as a molecular fingerprint. The major fragmentation mode for alkylindoles involves the cleavage of bonds beta ( $\beta$ ) to the indole ring system, as this results in a stable, resonance-stabilized cation.

### Predicted Mass Spectrum Data (EI)

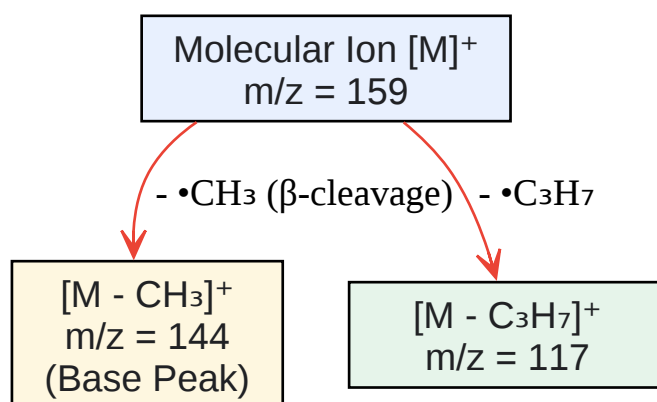
m/z Value	Ion Identity	Rationale
159	[M] <sup>+</sup>	<b>Molecular ion peak corresponding to the C<sub>11</sub>H<sub>13</sub>N formula.</b>
144	[M - CH <sub>3</sub> ] <sup>+</sup>	Base Peak. Result of $\beta$ -cleavage, losing a methyl radical from the isopropyl group. This forms a highly stable secondary carbocation adjacent to the indole ring.
117	[C <sub>8</sub> H <sub>7</sub> N] <sup>+</sup>	Corresponds to the indole fragment after loss of the entire isopropyl group.

| 89 | [C<sub>7</sub>H<sub>5</sub>]<sup>+</sup> | A characteristic fragment of the indole ring itself, often resulting from the loss of HCN from the m/z 116 ion (which comes from the m/z 117 ion)[4]. |

## Experimental Protocol: EI-MS Data Acquisition

- **Sample Introduction:** Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.
- **Ionization:** Bombard the vaporized sample with a high-energy electron beam (~70 eV) in the ion source.
- **Acceleration:** Accelerate the resulting positively charged ions through an electric field.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and generate a mass spectrum plotting relative abundance against  $m/z$ .

## Visualization: Fragmentation Pathway of 3-isopropyl-1H-indole



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Caption: Primary fragmentation pathway in EI-MS.

## Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for qualitative

analysis.

## Expertise in Action: Sample Preparation

For a solid sample like **3-isopropyl-1H-indole**, the KBr (potassium bromide) pellet method is a common choice. It involves grinding the sample with dry KBr powder and pressing it into a transparent disk. This avoids solvent interference peaks. Alternatively, Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.

### Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Rationale
~ 3410	N-H Stretch	Indole N-H	<b>A sharp, characteristic peak for the N-H group in the indole ring[5][6].</b>
3100 - 3000	C-H Stretch	Aromatic C-H	Stretching vibrations of the C-H bonds on the benzene ring.
2960 - 2850	C-H Stretch	Aliphatic C-H	Asymmetric and symmetric stretching of the isopropyl C-H bonds.
~ 1620, 1450	C=C Stretch	Aromatic C=C	In-ring stretching vibrations of the aromatic system[5].

| ~ 740 | =C-H Bend | Aromatic C-H | Out-of-plane bending ("wagging") of C-H bonds on the benzene ring, indicative of substitution pattern[5]. |

## Experimental Protocol: FTIR-ATR Data Acquisition

- **Background Scan:** Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) and instrument-related absorptions.
- **Sample Application:** Place a small amount of the solid **3-isopropyl-1H-indole** sample directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm contact between the sample and the crystal.
- **Data Collection:** Scan the sample over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically performs a background subtraction to yield the final absorbance or transmittance spectrum.

## Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy measures the electronic transitions within a molecule. The indole ring is a strong chromophore, exhibiting characteristic absorption bands in the UV region.

### Expertise in Action: Solvent Choice

The polarity of the solvent can influence the position and shape of the absorption bands. It is common practice to record spectra in both a non-polar solvent (like cyclohexane or hexane) and a polar solvent (like ethanol or methanol) to observe any solvatochromic shifts. The indole chromophore's absorption profile is due to  $\pi \rightarrow \pi^*$  transitions, with two distinct bands often labeled <sup>1</sup>L<sub>a</sub> and <sup>1</sup>L<sub>e</sub>[7][8].

Predicted UV-Vis Absorption Data (in Ethanol)

$\lambda_{\max}$ (nm)	Electronic Transition	Rationale
~ 280-290	$^1L_e$	<b>This band is often structured and sensitive to the local environment.</b>
~ 260-270	$^1L_a$	A second characteristic absorption band for the indole chromophore[9].

| ~ 220 | - | A stronger absorption band at a shorter wavelength. |

## Experimental Protocol: UV-Vis Data Acquisition

- **Sample Preparation:** Prepare a dilute solution of **3-isopropyl-1H-indole** in a UV-transparent solvent (e.g., ethanol) to an absorbance value below 1.5 AU.
- **Blanking:** Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set the baseline).
- **Measurement:** Replace the blank cuvette with a matched cuvette containing the sample solution.
- **Scan:** Scan the sample across the UV-Vis range (e.g., 200-400 nm) to record the absorption spectrum.
- **Peak Identification:** Identify the wavelengths of maximum absorbance ( $\lambda_{\max}$ ).

## Integrated Analysis: A Unified Structural Conclusion

By synthesizing the data from all four techniques, we achieve a robust and validated structural confirmation of **3-isopropyl-1H-indole**.

- MS confirms the molecular formula is  $C_{11}H_{13}N$  with a molecular weight of 159. The base peak at  $m/z$  144 strongly supports the presence of an isopropyl group susceptible to  $\beta$ -cleavage.

- IR confirms the key functional groups: an N-H group ( $\sim 3410\text{ cm}^{-1}$ ), aromatic C-H, and aliphatic C-H, consistent with the proposed structure.
- UV-Vis shows the characteristic absorption of the indole chromophore, confirming the core bicyclic aromatic system.
- NMR provides the definitive connectivity.  $^1\text{H}$  NMR shows the distinct signals for the aromatic protons, the N-H, and the septet/doublet pattern classic for an isopropyl group.  $^{13}\text{C}$  NMR confirms the presence of 11 unique carbons, including the quaternary carbons of the indole ring and the aliphatic carbons of the substituent.

This integrated dataset leaves no ambiguity, providing a complete and trustworthy spectroscopic characterization of **3-isopropyl-1H-indole**.

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